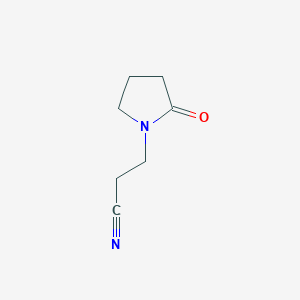
2,3,3',5',6-Pentaclorobifenilo
Descripción general
Descripción
2,3,3',5',6-Pentachlorobiphenyl is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,3',5',6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.12e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,3',5',6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',5',6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios de Neurotoxicidad del Desarrollo
El compuesto 2,3,3',5',6-Pentaclorobifenilo (PCB-95) ha sido identificado como un neurotóxico del desarrollo (DNT), que afecta particularmente al cerebro en desarrollo. Se han realizado investigaciones para comprender los efectos tóxicos enantioselectivos del PCB-95, que aún es un área de estudio relativamente nueva. Esto implica observar sus efectos neurotóxicos en organismos modelo como larvas de pez cebra .
Identificación de Metabolitos
Se han realizado esfuerzos científicos para identificar nuevos metabolitos del this compound. Por ejemplo, un estudio identificó un metabolito hidroxilado a través de procesos de purificación, contribuyendo a la comprensión de sus vías metabólicas y posibles impactos biológicos .
Análisis de Acumulación Atropselectiva
La investigación también se ha centrado en la acumulación atropselectiva (enantiomérica) del PCB-95 en sistemas biológicos. Esto implica estudiar cómo diferentes enantiómeros del compuesto se acumulan de manera diferente dentro de los tejidos o extractos de sangre, lo cual es crucial para evaluar los riesgos de exposición y los perfiles toxicológicos .
Actividad de la Monooxigenasa del Citocromo P450
La actividad del sistema humano de monooxigenasa del citocromo P450 en relación con el PCB-95 se ha estudiado para determinar cómo metaboliza e interactúa con este compuesto. Comprender estos mecanismos es importante para evaluar cómo se procesa el PCB-95 en el cuerpo humano y sus posibles implicaciones para la salud .
Interacción con el Receptor Hormonal
El PCB-95 se ha estudiado por su interacción con receptores hormonales, como los receptores de estrógeno. Esta investigación es significativa para comprender cómo el PCB-95 puede influir en las funciones hormonales y la expresión genética dentro de las células eucariotas .
Mecanismo De Acción
Target of Action
2,3,3’,5’,6-Pentachlorobiphenyl, also known as PCB-95, is one of the 209 polychlorinated biphenyls (PCBs) that were manufactured as commercial mixtures Pcbs are known to be lipophilic compounds that can cross the blood-brain barrier and enter the brain .
Mode of Action
It is known that pcbs can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .
Biochemical Pathways
Pcbs are known to bioaccumulate and cause harmful health effects .
Pharmacokinetics
PCB-95 can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .
Result of Action
Pcb-95 is known to act as a developmental neurotoxicant, targeting the developing brain . Exposure to PCB-95 contributed to developmental neurotoxicity in early developing zebrafish larvae .
Action Environment
It is known that pcbs were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Análisis Bioquímico
Biochemical Properties
2,3,3’,5’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound can be metabolized into hydroxylated and methoxylated derivatives, which may have different biological activities . Additionally, 2,3,3’,5’,6-Pentachlorobiphenyl can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions .
Cellular Effects
2,3,3’,5’,6-Pentachlorobiphenyl has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx, indicating its role in oxidative stress responses . The compound can also induce cytotoxicity, leading to cell death in certain cell types .
Molecular Mechanism
The molecular mechanism of 2,3,3’,5’,6-Pentachlorobiphenyl involves its interaction with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to changes in their activity. For example, it has been shown to inhibit the basal and circadian expression of the core circadian component PER1 . Additionally, the compound can induce changes in gene expression, contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,5’,6-Pentachlorobiphenyl can change over time. The compound is relatively stable and does not degrade readily, leading to prolonged exposure and potential long-term effects on cellular function . Studies have shown that its cytotoxic effects can persist over time, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of 2,3,3’,5’,6-Pentachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound may induce mild effects, while higher doses can lead to significant toxicity and adverse effects. For instance, in zebrafish larvae, dose-dependent reduction of brain sizes and increased brain cell death have been observed . In transgenic mouse models, the compound’s disposition and metabolism also vary with dosage .
Metabolic Pathways
2,3,3’,5’,6-Pentachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into hydroxylated and methoxylated derivatives, which can have different biological activities . The metabolic pathways of 2,3,3’,5’,6-Pentachlorobiphenyl can influence its toxicity and persistence in the environment .
Transport and Distribution
The transport and distribution of 2,3,3’,5’,6-Pentachlorobiphenyl within cells and tissues are influenced by its lipophilic nature. The compound can cross the blood-brain barrier and accumulate in brain tissue, leading to neurotoxic effects . It is also distributed in adipose tissue, liver, and blood, with varying levels depending on the dosage and exposure duration .
Subcellular Localization
2,3,3’,5’,6-Pentachlorobiphenyl is primarily localized in cellular membranes due to its lipophilic nature . This localization can affect its activity and function, as it can interact with membrane-bound proteins and receptors. The compound’s subcellular localization can also influence its toxicity and persistence in cells .
Propiedades
IUPAC Name |
1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFMDPEJCJZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074198 | |
| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-10-5 | |
| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P780301P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


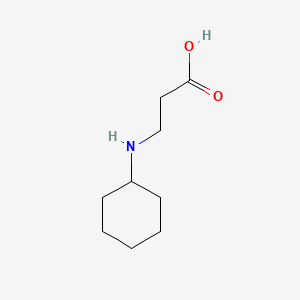

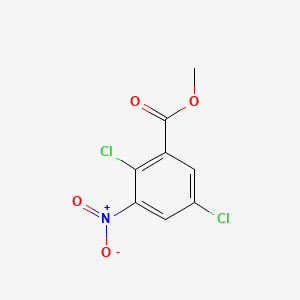

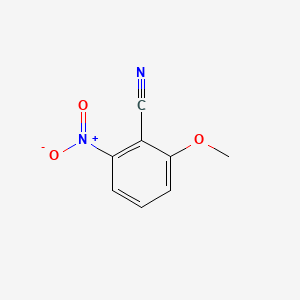

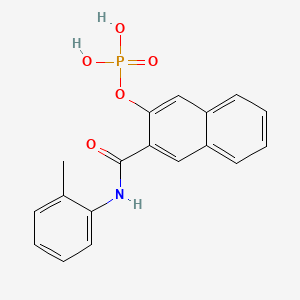
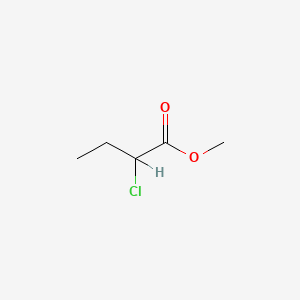
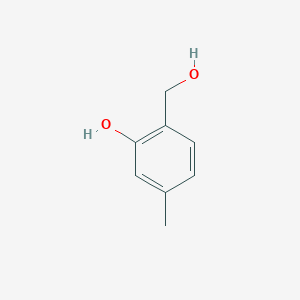
![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)
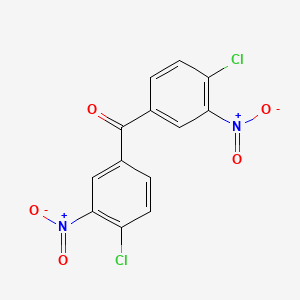
![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)
![2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1596352.png)
